molecular formula C10H14ClNO4 B13868865 1-O-(1-chloroethyl) 5-O-methyl 3,6-dihydro-2H-pyridine-1,5-dicarboxylate

1-O-(1-chloroethyl) 5-O-methyl 3,6-dihydro-2H-pyridine-1,5-dicarboxylate

Cat. No.: B13868865
M. Wt: 247.67 g/mol
InChI Key: GTDGYCORWDVAGP-UHFFFAOYSA-N
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Description

1-O-(1-chloroethyl) 5-O-methyl 3,6-dihydro-2H-pyridine-1,5-dicarboxylate is a synthetic organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a pyridine ring that is partially saturated, making it a dihydropyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-(1-chloroethyl) 5-O-methyl 3,6-dihydro-2H-pyridine-1,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as aldehydes, ketones, and ammonia or amines.

    Introduction of the Chloroethyl Group: The chloroethyl group can be introduced via a substitution reaction using reagents like chloroethyl chloride in the presence of a base.

    Esterification: The ester groups can be introduced through esterification reactions using methanol and appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-O-(1-chloroethyl) 5-O-methyl 3,6-dihydro-2H-pyridine-1,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

1-O-(1-chloroethyl) 5-O-methyl 3,6-dihydro-2H-pyridine-1,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of calcium channel blockers.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-O-(1-chloroethyl) 5-O-methyl 3,6-dihydro-2H-pyridine-1,5-dicarboxylate involves its interaction with specific molecular targets. In the context of its potential use as a calcium channel blocker, the compound may bind to voltage-gated calcium channels, inhibiting calcium ion influx and thereby modulating cellular activities such as muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker.

    Amlodipine: Another dihydropyridine derivative used as an antihypertensive agent.

    Nicardipine: A dihydropyridine compound used to treat high blood pressure and angina.

Uniqueness

1-O-(1-chloroethyl) 5-O-methyl 3,6-dihydro-2H-pyridine-1,5-dicarboxylate is unique due to its specific chloroethyl and ester substituents, which may confer distinct chemical and biological properties compared to other dihydropyridine derivatives. These unique features can influence its reactivity, pharmacokinetics, and potential therapeutic applications.

Properties

IUPAC Name

1-O-(1-chloroethyl) 5-O-methyl 3,6-dihydro-2H-pyridine-1,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO4/c1-7(11)16-10(14)12-5-3-4-8(6-12)9(13)15-2/h4,7H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDGYCORWDVAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)N1CCC=C(C1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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